2,5-Dichloro-4-mercaptopyridine
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Overview
Description
2,5-Dichloro-4-mercaptopyridine (DCMP) is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish crystalline powder that is soluble in water and organic solvents. DCMP has been widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Mercury Ion Detection
One of the significant applications of 2,5-Dichloro-4-mercaptopyridine is in the detection of mercury ions . The compound is used as a sensing material and decorated on the surface of a gold electrode. It can detect trace Hg2+ by both differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS) methods . The sensor displays a wide detection range from 0.01 μg/L to 500 μg/L with a low limit of detection (LOD) of 0.002 μg/L by EIS measurements .
Environmental Monitoring
The mercury ion sensor using 2,5-Dichloro-4-mercaptopyridine has practical applications in environmental monitoring . The sensor has been validated with samples of tap water and pond water, demonstrating its potential application for on-site environmental detection .
Clinical Applications
The mercury ion sensor can also be used for in-vivo point of care testing in clinical applications . This makes it a valuable tool for real-time detection of mercury ions in the human body .
Research on Self-Assembled Monolayers (SAMs)
2,5-Dichloro-4-mercaptopyridine is used in the study of self-assembled monolayers (SAMs) on a polycrystalline gold electrode . The electrochemistry of these SAMs is investigated using cyclic voltammetry .
Study of Electrochemical Activity
The coordination of Hg2+ with the pyridine nitrogen of 2,5-Dichloro-4-mercaptopyridine generates changes in the electrochemical activity of the electrode surface . This property is used to study the electrochemical behavior of different surfaces .
Sensor Signal Amplification
Gold nanoparticles (AuNPs) are connected to the sensor surface through the 2,5-Dichloro-4-mercaptopyridine-Hg-2,5-Dichloro-4-mercaptopyridine structure, which plays an important role in signal amplification . This enhances the sensitivity of the sensor, making it suitable for detecting very low concentrations of mercury ions .
Mechanism of Action
Target of Action
It is known that mercaptopyridine derivatives, which include 2,5-dichloro-4-mercaptopyridine, are used as effective ligands in the syntheses of transition metal complexes . This suggests that the compound may interact with metal ions or complexes in biological systems.
Mode of Action
Perhalogenated pyridines, a group to which this compound belongs, are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that 2,5-Dichloro-4-mercaptopyridine may interact with its targets through nucleophilic substitution reactions.
Action Environment
Factors such as the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of reactions involving this compound .
properties
IUPAC Name |
2,5-dichloro-1H-pyridine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDSXURQWYPVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-mercaptopyridine | |
CAS RN |
1804414-12-7 |
Source
|
Record name | 2,5-dichloropyridine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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